N-alpha-Methyl-L-ornithine hydrochloride

Description

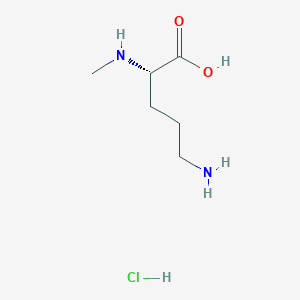

N-alpha-Methyl-L-ornithine monohydrochloride (synonyms: (S)-5-Amino-2-(methylamino)pentanoic acid hydrochloride, N-Me-Orn-OH · HCl) is a chemically modified derivative of the amino acid L-ornithine. Its molecular formula is C₆H₁₄N₂O₂ · HCl, with a molecular weight of 182.65 g/mol and CAS number 37148-99-5 . The compound features a methyl group substitution at the α-amino position, which alters its steric and electronic properties compared to the parent molecule, L-ornithine. This modification is critical in peptide synthesis, where it serves as a building block to influence peptide stability, solubility, and receptor binding .

Properties

CAS No. |

37148-99-5 |

|---|---|

Molecular Formula |

C6H15ClN2O2 |

Molecular Weight |

182.65 g/mol |

IUPAC Name |

5-amino-2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H |

InChI Key |

OUPNMQRLBAANLP-UHFFFAOYSA-N |

SMILES |

CNC(CCCN)C(=O)O.Cl |

Isomeric SMILES |

CN[C@@H](CCCN)C(=O)O.Cl |

Canonical SMILES |

CNC(CCCN)C(=O)O.Cl |

Pictograms |

Irritant |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-alpha-Methyl-L-ornithine hydrochloride can be synthesized through the methylation of L-ornithine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an aqueous or alcoholic solution, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Methyl-L-ornithine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Oxo derivatives of N-alpha-Methyl-L-ornithine.

Reduction: L-ornithine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

NMA serves as a significant reagent in organic synthesis. It acts as a building block for more complex molecules, allowing chemists to explore various synthetic pathways. Its unique structural properties enable it to participate in reactions that form derivatives useful in pharmaceuticals and agrochemicals.

Biology

In biological research, NMA is extensively studied for its inhibitory effects on nitric oxide synthase. By blocking the conversion of L-arginine to nitric oxide, NMA plays a crucial role in understanding the physiological processes regulated by nitric oxide, including vasodilation and neurotransmission. This inhibition is particularly relevant in studies focused on conditions where nitric oxide production is dysregulated, such as inflammatory diseases.

Medicine

NMA's potential therapeutic applications are notable, especially in conditions like cancer and cardiovascular diseases. By inhibiting NOS, NMA may help mitigate the pathological effects of excessive nitric oxide production associated with tumor growth and vascular dysfunction. Researchers are investigating its efficacy in preclinical models to establish its role as a therapeutic agent.

Inhibition Studies

A study demonstrated that NMA effectively inhibits nitric oxide production in macrophages, leading to reduced inflammatory responses in vitro. This finding suggests its potential use in managing inflammatory diseases where nitric oxide plays a detrimental role .

Cancer Research

Research has indicated that NMA can suppress tumor growth by modulating the tumor microenvironment through its effects on nitric oxide levels. Preclinical trials have shown promising results in reducing tumor size and improving survival rates in animal models .

Cardiovascular Applications

Clinical studies have explored the use of NMA in cardiovascular disease management by examining its effects on vascular function and blood pressure regulation through nitric oxide modulation .

Mechanism of Action

N-alpha-Methyl-L-ornithine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . The molecular targets include the active site of nitric oxide synthase, and the pathway involves the urea cycle and nitric oxide signaling .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-alpha-Methyl-L-ornithine HCl | C₆H₁₄N₂O₂ · HCl | 182.65 | 37148-99-5 | α-methyl, carboxylate, amine |

| L-Ornithine monohydrochloride | C₅H₁₂N₂O₂ · HCl | 168.62 | 3184-13-2 | Carboxylate, amine |

| α-Difluoromethylornithine (DFMO) | C₆H₁₂F₂N₂O₂ · HCl | 214.63 | 70052-12-9 | α-difluoromethyl, carboxylate |

| Ethyl Tosyl-L-Arginitine HCl | C₁₄H₂₂N₄O₄S · HCl | 386.88 | N/A | Tosyl, ethyl ester, guanidino |

Key Observations :

- N-alpha-Methyl-L-ornithine HCl differs from L-ornithine HCl by the addition of a methyl group at the α-amino position, increasing its molecular weight by ~14 g/mol .

- DFMO replaces the α-hydrogen with difluoromethyl groups, enhancing its role as an irreversible inhibitor of ornithine decarboxylase (ODC) .

- Ethyl Tosyl-L-Arginitine HCl incorporates a tosyl-protected guanidino group and an ethyl ester, altering its enzymatic stability .

Table 2: Functional Comparisons

Key Observations :

Biological Activity

N-alpha-Methyl-L-ornithine hydrochloride (NMA) is a synthetic amino acid derivative of L-ornithine, primarily known for its role as an inhibitor of arginine metabolism. This compound has garnered attention in various fields, particularly in cancer research and neurobiology, due to its biological activities and potential therapeutic applications. Here, we provide a detailed overview of the biological activity of NMA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

NMA functions primarily as an inhibitor of nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide (NO). By inhibiting this enzyme, NMA can modulate various physiological processes influenced by NO, including vasodilation and neurotransmission. The inhibition of NOS by NMA has been linked to several biological effects:

- Reduction of Nitric Oxide Production : NMA decreases NO synthesis in various cell types, including macrophages and neutrophils, which can influence inflammatory responses and immune function .

- Effects on Polyamine Synthesis : As an analog of ornithine, NMA can also affect polyamine metabolism. Polyamines are crucial for cell growth and differentiation; thus, their modulation can impact tumor growth and development .

Inhibition of Tumor Growth

NMA has been studied for its potential anti-tumor effects. Research indicates that by inhibiting NO production, NMA can reduce tumor cell proliferation and enhance apoptosis in certain cancer types. For instance:

- Case Study : In a study involving cancer cell lines, treatment with NMA resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The underlying mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Neuroprotective Effects

NMA's ability to inhibit NO production also suggests potential neuroprotective properties. Elevated levels of NO have been implicated in neurodegenerative diseases such as Alzheimer's disease.

- Research Findings : A study demonstrated that NMA could protect neuronal cells from excitotoxicity induced by excessive glutamate through its action on NO pathways. This protection was associated with reduced oxidative stress markers and improved cell viability in neuronal cultures .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. Q1. What are the critical steps in synthesizing and characterizing N-alpha-Methyl-L-ornithine hydrochloride to ensure reproducibility?

Methodological Answer :

- Synthesis : Use controlled methylation of L-ornithine under anhydrous conditions, with rigorous monitoring of reaction pH and temperature to prevent side reactions. Purify intermediates via recrystallization or chromatography .

- Characterization :

- Purity : Perform elemental analysis (C, H, N, Cl) to confirm stoichiometry .

- Structural identity : Use -NMR and -NMR to verify methyl substitution at the α-amino group and compare with unmodified L-ornithine hydrochloride spectra .

- Purity validation : High-resolution mass spectrometry (HRMS) or HPLC with UV detection (≥98% purity) .

Q. Q2. How should researchers optimize storage conditions to maintain compound stability?

Methodological Answer :

- Storage : Aliquot in amber vials under nitrogen atmosphere at −20°C to prevent light-induced degradation and hygroscopic absorption .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess decomposition products .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for studying this compound as an enzyme inhibitor (e.g., arginase)?

Methodological Answer :

- Enzyme assays : Use a competitive inhibition model with varying substrate (e.g., L-arginine) and inhibitor concentrations. Measure initial reaction rates via colorimetric detection of urea .

- Controls : Include unmodified L-ornithine hydrochloride to distinguish methyl-specific effects.

- Data analysis : Calculate (inhibition constant) using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots .

Q. Q4. How can isotopic labeling (e.g., 15N^{15}N15N, 13C^{13}C13C) of this compound enhance metabolic pathway studies?

Methodological Answer :

- Labeling strategy : Incorporate at the δ-amino group to track urea cycle flux via LC-MS/MS .

- Application : Administer labeled compound to cell cultures or model organisms, then quantify isotopic enrichment in metabolites (e.g., citrulline, arginine) using stable isotope-resolved metabolomics (SIRM) .

Q. Q5. How should researchers address contradictions in reported IC50_{50}50 values across studies?

Methodological Answer :

- Variable control : Standardize assay conditions (pH, temperature, cofactors) and verify compound purity (e.g., NMR, HRMS) to exclude batch variability .

- Data reconciliation : Compare inhibition mechanisms (competitive vs. non-competitive) and substrate concentrations used in conflicting studies .

Methodological Best Practices

Q. Q6. What analytical techniques are recommended for detecting degradation products in long-term studies?

Methodological Answer :

Q. Q7. How can researchers ensure accurate quantification in biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer :

- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to reduce matrix interference.

- Internal standards : Employ deuterated analogs (e.g., N-alpha-Methyl-L-ornithine-d hydrochloride) for correction of recovery losses .

Data Reporting and Reproducibility

Q. Q8. What minimal dataset is required for publishing synthetic and analytical data?

Methodological Answer :

Q. Q9. How can computational modeling complement experimental studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.